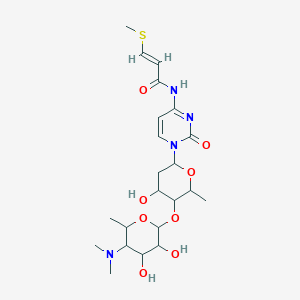

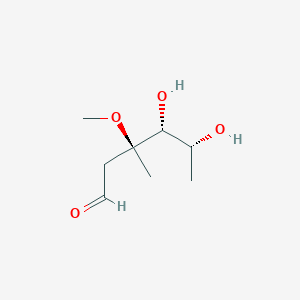

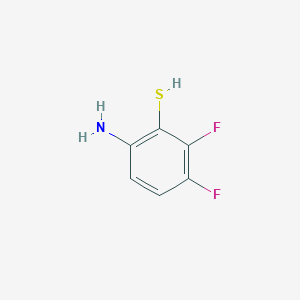

![molecular formula C16H19NO3 B132112 2-氨基-1-[4-(苄氧基)-3-甲氧基苯基]乙醇 CAS No. 60372-08-9](/img/structure/B132112.png)

2-氨基-1-[4-(苄氧基)-3-甲氧基苯基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol (BMPEA) is a synthetic compound used in scientific research1. It is a derivative of the amphetamine class of compounds and is found in a variety of dietary supplements1. BMPEA is known to have a wide range of effects on the body, including changes in metabolism, appetite, and behavior1.

Synthesis Analysis

The synthesis of BMPEA is not explicitly mentioned in the search results. However, similar compounds can be synthesized through various methods, including the reaction of 5-methoxy-2-nitrobenzaldehyde with benzylamine, followed by reduction with sodium borohydride2.Molecular Structure Analysis

The structure of BMPEA hints at potential catalytic applications1. Compounds structurally related to BMPEA have been used in catalytic processes, particularly in the oxidation of alcohols1. This suggests potential applications in chemical synthesis and industrial processes where selective catalysis is important1.

Chemical Reactions Analysis

The specific chemical reactions involving BMPEA are not detailed in the search results. However, BMPEA is structurally similar to certain amino and methoxyphenyl groups, suggesting its potential utility in the synthesis of Schiff bases1. These bases have been synthesized from related compounds and tested for antimicrobial activity, highlighting potential applications in medicinal chemistry1.Physical And Chemical Properties Analysis

BMPEA has a molecular weight of 273.33 g/mol1. It is a white to off-white solid at room temperature2. The compound has a melting point of 145-147 °C, and its boiling point is 490.5 °C at 760 mmHg2.

科学研究应用

- Intervalence Transitions and Electronic Communication: 研究与乙烯和苯基乙烯桥连接的双(三芳基胺)类似于化合物核心结构的分子表明,这些分子展现出有趣的间价电荷转移特性和氧化还原中心之间的电子通信。这表明在有机电子学中,控制的电荷转移和电子通信至关重要(Barlow et al., 2005)。

材料合成中的应用

“2-氨基-1-[4-(苄氧基)-3-甲氧基苯基]乙醇”的结构与材料合成中使用的化合物相似,表明在这个领域有潜在的应用:

多取代吡咯合成:利用类似于问题化合物的衍生物合成多取代吡咯的方法已经开发。这个过程涉及分子间环加成,表明该化合物在复杂有机结构合成中作为前体或中间体的潜力(Kumar et al., 2017)。

新型席夫碱合成:该化合物与某些氨基和甲氧基苯基团的结构相似,表明其在席夫碱合成中的潜在用途。这些碱已经从相关化合物合成并测试了抗菌活性,突显了在药物化学中的潜在应用(Puthran et al., 2019)。

催化中的应用

该化合物的结构暗示了潜在的催化应用,正如相关研究所示:

- 醇氧化中的催化:与“2-氨基-1-[4-(苄氧基)-3-甲氧基苯基]乙醇”结构相关的化合物已经在催化过程中使用,特别是在醇的氧化中。这表明在化学合成和工业过程中,选择性催化是重要的(Hazra et al., 2015)。

安全和危害

The specific safety and hazards associated with BMPEA are not detailed in the search results. However, it is important to note that BMPEA is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use1.

未来方向

BMPEA has potential applications in various fields of research and industry1. Its structure suggests potential applications in material synthesis, catalysis, and medicinal chemistry1. However, more research is needed to fully understand its properties and potential uses1.

属性

IUPAC Name |

2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBRTSGNLMOOQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571561 |

Source

|

| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

CAS RN |

60372-08-9 |

Source

|

| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)

![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)

![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)

![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)